

# Technical Support Center: Developing Safer Alternatives to Diethylene Glycol (DEG)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | Diethylene Glycol |           |  |  |  |
| Cat. No.:            | B2406350          | Get Quote |  |  |  |

This technical support center is designed for researchers, scientists, and drug development professionals actively working to replace **Diethylene Glycol** (DEG) with safer alternatives in consumer products, including pharmaceuticals and personal care items. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

## Frequently Asked Questions (FAQs)

Q1: Why is it critical to replace Diethylene Glycol (DEG)?

A1: DEG is a toxic organic compound that has been implicated in numerous global mass poisoning incidents.[1][2] Though it has properties that make it an effective solvent and humectant, its accidental or fraudulent substitution for safer alternatives like glycerin or propylene glycol in medications and other consumer products has led to fatalities.[1][3][4] The primary mechanism of toxicity involves its metabolism in the liver to toxic acidic byproducts, leading to metabolic acidosis, acute kidney failure, and neurotoxicity.[2][5][6]

Q2: What are the most common and safer alternatives to DEG?

A2: The most widely accepted safer alternatives to DEG are other glycols and polyols that do not produce the same toxic metabolites. These include:

 Propylene Glycol (PG): Generally Recognized as Safe (GRAS) and widely used in food, pharmaceuticals, and cosmetics.[3][7][8]



- Glycerin (Glycerol): A non-toxic, sweet-tasting polyol commonly used in oral and topical formulations.[1][3][7]
- Polyethylene Glycol (PEG): A family of polymers available in various molecular weights (e.g., PEG 400). Low-molecular-weight PEGs are non-toxic liquids used as solvents and are considered safe for use in pharmaceuticals.[1][7]
- Sorbitol: A sugar alcohol used as a sweetener and humectant in various products.[3]

Q3: What are the primary regulatory considerations when substituting DEG or using its alternatives?

A3: Regulatory bodies like the U.S. FDA have stringent guidelines on the purity of excipients.[9] [10] For example, the U.S. Code of Federal Regulations allows no more than 0.2% of DEG as a contaminant in polyethylene glycol when used as a food additive.[1] Similarly, pharmacopoeias have been updated to include specific limit tests for DEG and Ethylene Glycol (EG) in high-risk excipients like glycerin and propylene glycol.[3][10][11] Manufacturers are required to perform comprehensive identity testing on raw materials and cannot rely solely on a supplier's Certificate of Analysis (COA).[9][10]

# **Troubleshooting Guide for Formulation Development**

This guide addresses common issues encountered when replacing DEG with safer alternatives.



| Problem ID  | Issue Description                                                                                                                                                                        | Potential Causes                                                                                                        | Recommended<br>Solutions                                                                                                                                                                                                                                                                                                                                                                                                                                                                             |
|-------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| FORM-ALT-01 | Precipitation of Active Pharmaceutical Ingredient (API): After replacing DEG with an alternative like Propylene Glycol, the API is no longer fully dissolved and precipitates over time. | Solubility Mismatch: The alternative solvent may have a lower solvation capacity for your specific API compared to DEG. | 1. Conduct Solubility Studies: Systematically determine the saturation solubility of your API in various safer solvents (PG, Glycerin, PEG 400) and their aqueous blends. 2. Use a Co- solvent System: Employ a blend of solvents. For example, a ternary system of Water/PG/PEG 400 can often enhance solubility beyond what a single solvent can achieve. 3. pH Adjustment: Evaluate if adjusting the pH of the formulation can increase the ionization and, therefore, the solubility of the API. |
| FORM-ALT-02 | Undesirable Viscosity: The final formulation is either too thick (with glycerin) or too thin (with PG) compared to the original DEG- based product.                                      | Inherent Viscosity Differences: Glycerin is significantly more viscous than DEG, while PG is less viscous.[8]           | 1. Blend Solvents: Create a blend of high-viscosity (glycerin) and low- viscosity (PG, water) solvents to target the desired viscosity. 2. Add a Rheology                                                                                                                                                                                                                                                                                                                                            |

## Troubleshooting & Optimization

Check Availability & Pricing

|             |                                                                                                                                                                                   |                                                                                                                                                                                           | Modifier: Introduce a pharmaceutically acceptable thickening agent (e.g., hydroxypropyl methylcellulose, xanthan gum) at a low concentration (0.1-1.0%) to precisely control the final viscosity.                                                                                                                                                                                                                                                              |
|-------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| FORM-ALT-03 | Phase Separation in Emulsions: An emulsion (e.g., a cream or lotion) that was stable with DEG now shows signs of coalescence or creaming after switching to a new solvent system. | Altered HLB Requirement: The Hydrophilic-Lipophilic Balance (HLB) of the oil phase may have effectively changed with the new solvent, making the existing emulsifier system less optimal. | 1. Re-evaluate Emulsifier System: The required HLB of your oil phase may need recalculation. Adjust the ratio of your high-HLB and low- HLB emulsifiers. 2. Increase Homogenization Energy: Increasing the speed or duration of homogenization can create smaller droplets, improving kinetic stability. 3. Add a Stabilizer: Incorporate a stabilizer like a carbomer or gum to increase the viscosity of the continuous phase, which slows droplet movement. |
| FORM-ALT-04 | Unexpected Cytotoxicity in in vitro                                                                                                                                               | Excipient-API<br>Interaction: The new                                                                                                                                                     | Test Individual     Components: Run                                                                                                                                                                                                                                                                                                                                                                                                                            |



### Troubleshooting & Optimization

Check Availability & Pricing

Assays: A formulation with a new excipient shows unexpected toxicity in cell-based assays, even though the alternative solvent itself is considered safe.

solvent may interact with the API or other excipients to form a more cytotoxic species. Cell Line Sensitivity: The specific cell line used (e.g., keratinocytes, fibroblasts) may have a particular sensitivity to the new excipient at the tested concentration.[12]

cytotoxicity assays on the alternative solvent alone and the API alone to establish baseline toxicity. 2. Test the Full Formulation: Compare the toxicity of the complete new formulation against the individual components to identify synergistic cytotoxic effects. 3. Lower Excipient Concentration: Determine the IC50 (50% inhibitory concentration) and use the excipient at a concentration well below this value.[12] Consider if a lower concentration can still achieve the desired formulation characteristics.

#### FORM-ALT-05

Failed Stability
Testing: The product
fails accelerated
stability testing (e.g.,
at 40°C / 75% RH),
showing degradation
of the API or
significant changes in
physical appearance.

Lower Activation
Energy for
Degradation: The
alternative solvent
may lower the energy
barrier for API
degradation pathways
(e.g., hydrolysis,
oxidation).
Hygroscopicity: The

1. Introduce
Antioxidants/Chelating
Agents: If oxidation is
suspected, add
antioxidants like
butylated
hydroxytoluene (BHT)
or a chelating agent
like EDTA. 2. Optimize
pH and Buffering:



## Troubleshooting & Optimization

Ensure the

Check Availability & Pricing

new solvent may absorb more or less water from the environment, concentrating reactants or providing water for hydrolysis.

formulation is buffered to a pH where the API has maximum stability. 3. Evaluate Packaging: Consider more protective packaging with better moisture barriers to mitigate issues related to hygroscopicity.[13]

# Data Presentation: Comparison of DEG and Safer Alternatives

The following table summarizes key quantitative data for DEG and its common, safer alternatives.



| Property                 | Diethylene<br>Glycol (DEG)                                                    | Propylene<br>Glycol (PG)                                    | Glycerin<br>(Glycerol) | Polyethylene<br>Glycol 400<br>(PEG 400)                 |
|--------------------------|-------------------------------------------------------------------------------|-------------------------------------------------------------|------------------------|---------------------------------------------------------|
| Formula                  | C4H10O3                                                                       | C3H8O2                                                      | СзНвОз                 | H(OCH2CH2)nO<br>H (n≈9)                                 |
| Molar Mass (<br>g/mol )  | 106.12[1]                                                                     | 76.09                                                       | 92.09                  | ~400                                                    |
| Boiling Point (°C)       | 244-245[1]                                                                    | 188.2                                                       | 290                    | 225-250<br>(decomposes)                                 |
| Density (g/mL at 20°C)   | 1.118[1]                                                                      | 1.036                                                       | 1.261                  | ~1.128                                                  |
| Viscosity (cP at 25°C)   | 30                                                                            | 40.4                                                        | 934                    | 90-110                                                  |
| Oral LD₅o (rat,<br>g/kg) | 2 - 25[1]                                                                     | 20 - 30                                                     | 12.6                   | > 50                                                    |
| Toxicity Profile         | Toxic.  Metabolized to toxic acids, causing renal failure and acidosis.[2][5] | Non-toxic.<br>Generally<br>Recognized as<br>Safe (GRAS).[7] | Non-toxic.<br>GRAS.[7] | Non-toxic. Widely used in oral and topical products.[7] |

## **Experimental Protocols**

# Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to assess the effect of an excipient or formulation on the metabolic activity of cultured cells, which is an indicator of cell viability.[12][14]

Objective: To determine the concentration at which a test substance reduces the viability of a cell culture by 50% (IC50).



### Methodology:

#### Cell Culture:

- Plate cells (e.g., HaCaT keratinocytes or primary skin fibroblasts) in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well.[12]
- Incubate for 24 hours at 37°C, 5% CO<sub>2</sub> to allow for cell attachment.
- Preparation of Test Substance:
  - Prepare a stock solution of the test excipient or final formulation in a suitable solvent (e.g., sterile PBS or cell culture medium).
  - Perform serial dilutions to create a range of concentrations to be tested (e.g., from 0.01 mg/mL to 10 mg/mL).

#### Cell Treatment:

- Remove the old medium from the wells.
- Add 100 μL of each dilution of the test substance to the respective wells (in triplicate).
- Include a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent like Triton X-100).[12]
- Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C, 5% CO<sub>2</sub>.[15][16]

### MTT Assay:

- After incubation, add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow
   MTT tetrazolium salt to purple formazan crystals.[12]
- Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.



- Shake the plate gently for 10 minutes.
- Data Analysis:
  - Measure the absorbance of each well at 570 nm using a microplate reader.
  - Calculate the percentage of cell viability for each concentration relative to the negative control.
  - Plot cell viability (%) versus substance concentration (log scale) to determine the IC50 value.

## Protocol 2: Accelerated Stability Testing for Liquid Formulations

This protocol is designed to predict the long-term stability of a liquid formulation by subjecting it to elevated stress conditions.[13][17][18]

Objective: To evaluate the physical and chemical stability of a formulation containing a DEG alternative over a shortened period.

### Methodology:

- Sample Preparation:
  - Prepare at least three batches of the final formulation.
  - Package the samples in the container-closure system intended for the final marketed product.[17]
- Storage Conditions:
  - Place the samples in a stability chamber set to accelerated conditions, typically 40°C ±
     2°C and 75% Relative Humidity ± 5% RH.[18]
  - Store control samples at long-term storage conditions (e.g., 25°C / 60% RH).
- Testing Schedule:



- Conduct tests at specified time points: 0, 1, 3, and 6 months.
- Analytical Tests:
  - Physical Appearance: Visually inspect for changes in color, clarity, odor, and for any signs
    of precipitation or phase separation.
  - pH Measurement: Measure the pH of the solution to detect any shifts that could indicate degradation.
  - Viscosity Measurement: Measure viscosity to ensure the product's physical properties remain consistent.
  - Assay of Active Ingredient: Use a validated stability-indicating HPLC method to quantify
    the concentration of the API. A significant loss (e.g., >5%) from the initial concentration is
    typically considered a failure.
  - Degradation Products: Monitor for the appearance and growth of peaks corresponding to known or unknown degradation products in the HPLC chromatogram.
- Acceptance Criteria:
  - Define the acceptable limits for each test parameter before starting the study. A "significant change" typically includes failure to meet specifications for appearance, pH, assay, or the emergence of significant degradation products.[13]

# Visualizations DEG Metabolic Pathway to Toxicity

The diagram below illustrates the metabolic conversion of **Diethylene Glycol** (DEG) into its toxic metabolites within the liver, a process central to its kidney-damaging effects.





Click to download full resolution via product page

Caption: Metabolic pathway of Diethylene Glycol (DEG) toxicity.

## **Workflow for Selecting a DEG Alternative**

This workflow outlines a systematic process for researchers to select, formulate, and validate a safer alternative to DEG.





Click to download full resolution via product page

Caption: General workflow for validating a safer DEG alternative.



## **Troubleshooting Logic for Formulation Instability**

This diagram provides a logical decision-making process for diagnosing and resolving physical instability observed in a new formulation.



Click to download full resolution via product page

Caption: Troubleshooting flowchart for formulation instability.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Diethylene glycol Wikipedia [en.wikipedia.org]
- 2. calpoison.org [calpoison.org]
- 3. Minimizing the risk of ethylene glycol and diethylene glycol poisoning in medications: A regulatory and pharmacopoeial response PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agencyiq.com [agencyiq.com]
- 5. Diethylene glycol-induced toxicities show marked threshold dose response in rats PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. morpholine.cc [morpholine.cc]
- 8. quora.com [quora.com]
- 9. redica.com [redica.com]
- 10. Ensuring Product Safety: U.S. FDA Guidance on Testing High-Risk Drug Components for Diethylene Glycol and Ethylene Glycol | Quality Matters | U.S. Pharmacopeia Blog [qualitymatters.usp.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 13. www3.paho.org [www3.paho.org]
- 14. In Vitro Cytotoxicity Testing for Cancer Drug Development Alfa Cytology [alfacytology.com]
- 15. mdpi.com [mdpi.com]
- 16. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 17. WHO Guideline & Stability Protocols for Liquid Dosage Forms | PPTX [slideshare.net]
- 18. formulation.bocsci.com [formulation.bocsci.com]
- To cite this document: BenchChem. [Technical Support Center: Developing Safer Alternatives to Diethylene Glycol (DEG)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2406350#developing-safer-alternatives-to-diethylene-glycol-in-consumer-products]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com